Cas no 2138218-01-4 (Isoquinoline, 1-bromo-7-methoxy-3-methyl-)
Isoquinoline, 1-bromo-7-methoxy-3-methyl- Chemical and Physical Properties
Names and Identifiers
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- Isoquinoline, 1-bromo-7-methoxy-3-methyl-
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- Inchi: 1S/C11H10BrNO/c1-7-5-8-3-4-9(14-2)6-10(8)11(12)13-7/h3-6H,1-2H3
- InChI Key: USOGARWGCUZTIT-UHFFFAOYSA-N
- SMILES: C1(Br)C2=C(C=CC(OC)=C2)C=C(C)N=1
Isoquinoline, 1-bromo-7-methoxy-3-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-398083-0.05g |
1-bromo-7-methoxy-3-methylisoquinoline |
2138218-01-4 | 95.0% | 0.05g |
$864.0 | 2025-03-16 | |
| Enamine | EN300-398083-0.1g |
1-bromo-7-methoxy-3-methylisoquinoline |
2138218-01-4 | 95.0% | 0.1g |
$904.0 | 2025-03-16 | |
| Enamine | EN300-398083-0.25g |
1-bromo-7-methoxy-3-methylisoquinoline |
2138218-01-4 | 95.0% | 0.25g |
$946.0 | 2025-03-16 | |
| Enamine | EN300-398083-0.5g |
1-bromo-7-methoxy-3-methylisoquinoline |
2138218-01-4 | 95.0% | 0.5g |
$987.0 | 2025-03-16 | |
| Enamine | EN300-398083-1.0g |
1-bromo-7-methoxy-3-methylisoquinoline |
2138218-01-4 | 95.0% | 1.0g |
$1029.0 | 2025-03-16 | |
| Enamine | EN300-398083-2.5g |
1-bromo-7-methoxy-3-methylisoquinoline |
2138218-01-4 | 95.0% | 2.5g |
$2014.0 | 2025-03-16 | |
| Enamine | EN300-398083-5.0g |
1-bromo-7-methoxy-3-methylisoquinoline |
2138218-01-4 | 95.0% | 5.0g |
$2981.0 | 2025-03-16 | |
| Enamine | EN300-398083-10.0g |
1-bromo-7-methoxy-3-methylisoquinoline |
2138218-01-4 | 95.0% | 10.0g |
$4421.0 | 2025-03-16 |
Isoquinoline, 1-bromo-7-methoxy-3-methyl- Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on Isoquinoline, 1-bromo-7-methoxy-3-methyl-
1-Bromo-7-Methoxy-3-Methyl-Isoquinoline
1-Bromo-7-Methoxy-3-Methyl-Isoquinoline is a structurally complex heterocyclic compound with significant potential in various fields of organic chemistry and pharmacology. This compound, identified by the CAS Registry Number 2138218-01-4, belongs to the isoquinoline family, a class of bicyclic aromatic compounds known for their diverse biological activities and applications in drug design.
The isoquinoline scaffold has been extensively studied due to its ability to serve as a core structure in numerous bioactive molecules. 1-Bromo-7-Methoxy-3-Methyl-Isoquinoline stands out due to its unique substitution pattern, which includes a bromine atom at position 1, a methoxy group at position 7, and a methyl group at position 3. These substituents not only influence the compound's physical and chemical properties but also play a crucial role in its biological activity.
Recent studies have highlighted the importance of brominated isoquinolines in medicinal chemistry. The bromine atom at position 1 introduces electron-withdrawing effects, which can enhance the compound's reactivity and selectivity in various biochemical reactions. This makes 1-Bromo-7-Methoxy-3-Methyl-Isoquinoline a promising candidate for exploring new therapeutic agents targeting specific cellular pathways.
The methoxy group at position 7 contributes to the compound's solubility and stability, while the methyl group at position 3 adds steric bulk, potentially influencing the molecule's interactions with biological targets. These features make 1-Bromo-7-Methoxy-3-Methyl-Isoquinoline an attractive starting material for further functionalization and drug discovery efforts.
From a synthetic perspective, the preparation of 1-Bromo-7-Methoxy-3-Methyl-Isoquinoline involves multi-step reactions that require precise control over regioselectivity and stereochemistry. Researchers have employed various strategies, including nucleophilic aromatic substitution and coupling reactions, to synthesize this compound efficiently. The development of novel synthetic routes continues to be an active area of investigation due to the compound's potential applications.
In terms of biological activity, 1-Bromo-7-Methoxy-3-Methyl-Isoquinoline has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cancer progression, suggesting its potential as an anticancer agent. Additionally, its methoxy substituent may enhance its ability to cross cellular membranes, improving bioavailability.
The methyl group at position 3 further modulates the compound's pharmacokinetic properties, making it more amenable for systemic administration. This combination of structural features positions 1-Bromo-7-Methoxy-3-Methyl-Isoquinoline as a valuable tool in drug development pipelines.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the compound's structure and purity. These methods provide critical insights into the molecular integrity of 1-Bromo-7-Methoxy-3-Methyl-Isoquinoline, ensuring its reliability for downstream applications.
Looking ahead, ongoing research is focused on optimizing the synthesis of 1-Bromo-7-Methoxy-3-Methyl-Isoquinoline while exploring its potential in advanced therapeutic areas such as neurodegenerative diseases and inflammatory disorders. The compound's versatility as a building block for more complex molecules further underscores its significance in contemporary organic chemistry.
In conclusion, 1-Bromo-7-Methoxy-3-Methyl-Isoquinoline represents a compelling example of how structural modifications can enhance the functionality of isoquinoline derivatives. Its unique substitution pattern, combined with cutting-edge synthetic methodologies and biological insights, positions it as a key player in future drug discovery efforts.
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